Cerium trifluoride

Description

Significance in Advanced Materials Science

The importance of cerium trifluoride in materials science is multifaceted, stemming from its excellent chemical stability, low refractive index, and notable scintillation properties. stanfordmaterials.com These characteristics make it an indispensable component in several high-tech areas.

Optical Applications: this compound is widely used in optical systems due to its favorable properties, including a broad transmission range and a low refractive index. sot.com.sg It is a key material for producing thin-film optical coatings, such as anti-reflective coatings for infrared and ultraviolet optics. sot.com.sgzegmetal.com Its low refractive index minimizes light reflection, which is ideal for creating more efficient lenses and prisms used in precision instruments like microscopes and cameras. stanfordmaterials.comsot.com.sg The material's transparency extends from the ultraviolet (300 nm) to the infrared (10-13 µm) spectrum. zegmetal.comumicore.com

| Property | Value |

|---|---|

| Refractive Index | ~1.62 at 550 nm sot.com.sgumicore.com |

| Transmission Range | 0.15 µm to 11 µm sot.com.sg |

| Emission Peak (Scintillation) | 340 nm sot.com.sg |

Scintillator Technology: As a scintillator, CeF₃ is valued for its ability to emit light when struck by ionizing radiation, a crucial function for radiation detection. stanfordmaterials.comsot.com.sg This property is leveraged in nuclear medicine, particularly in Positron Emission Tomography (PET) scanners, where CeF₃ crystals detect gamma rays. sot.com.sg It is also integral to high-energy physics experiments, such as those at the Large Hadron Collider (LHC), where its rapid response, radiation hardness, and high density are critical for tracking and identifying particles. sot.com.sgmdpi.com The material's fast decay time allows for rapid data collection in applications requiring high counting rates. sot.com.sg

| Property | Value |

|---|---|

| Light Yield | ~4,000 photons/MeV sot.com.sg |

| Decay Time | 30-40 ns sot.com.sg |

Other Advanced Applications: The utility of this compound extends to other innovative fields.

Glass and Ceramics: Small quantities of CeF₃ are added to glass batches to improve thermal stability and optical transparency, essential for high-quality display screens and specialized lab glassware. stanfordmaterials.com

Fluoride-Ion Batteries: Research in the mid-2010s highlighted the potential of rare-earth fluorides, including this compound, as solid-state electrolytes for next-generation fluoride-ion batteries. wikipedia.org

Catalysis: Due to its unique 4f electron configuration, cerium fluoride (B91410) has applications as a catalyst in various chemical reactions. nih.gov

Electronics: It serves as a raw material in the preparation of certain electronic ceramic and semiconductor materials. heegermaterials.com

| Property | Value |

|---|---|

| Chemical Formula | CeF₃ sot.com.sg |

| Density | 6.16 g/cm³ sot.com.sg |

| Melting Point | 1460°C sot.com.sg |

| Crystal Structure | Trigonal/Hexagonal sot.com.sgzegmetal.com |

| Mohs Hardness | ~4.5 sot.com.sg |

Historical Context of Academic Investigations

Academic interest in rare-earth fluorides is not new, but focused research on this compound has intensified over the past few decades. Early investigations centered on understanding its fundamental physicochemical properties and crystal structure, which is of the tysonite (LaF₃) type. wikipedia.orgurfu.ru

The first articles dedicated to nanoparticles of trifluorides like LaF₃ and CeF₃ began appearing around the year 2000. urfu.ru A significant surge in academic investigations occurred over the last 30 years, driven largely by the material's successful application in high-energy physics experiments. mdpi.comchemicalbook.com This period saw extensive research into its scintillation mechanism and optical characteristics. mdpi.com

More recent academic work has concentrated on novel synthesis techniques to produce CeF₃ with controlled morphology and enhanced properties. For instance, a 2021 study reported a dry synthesis method to create this compound nanoscale polycrystals by reacting cerium oxide (CeO₂) with ammonium (B1175870) hydrogen difluoride (NH₄HF₂) to form an intermediate, which is then decomposed by heating. nih.govacs.orgacs.org This research provided a new strategy for fabricating nanometer-scale fluorides, aiming to improve performance for its various applications. acs.orgresearchgate.net The continuous exploration of synthesis methods, such as pulsed electron beam evaporation, aims to create a new generation of materials for scintillators, catalysts, and optical components. urfu.ru

Propriétés

Numéro CAS |

7758-88-5 |

|---|---|

Formule moléculaire |

CeF3 |

Poids moléculaire |

197.111 g/mol |

Nom IUPAC |

trifluorocerium |

InChI |

InChI=1S/Ce.3FH/h;3*1H/q+3;;;/p-3 |

Clé InChI |

QCCDYNYSHILRDG-UHFFFAOYSA-K |

SMILES |

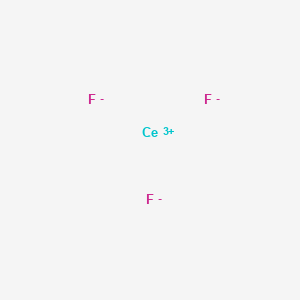

[F-].[F-].[F-].[Ce+3] |

SMILES canonique |

F[Ce](F)F |

Autres numéros CAS |

37317-01-4 7758-88-5 |

Description physique |

Hexagonal crystals or powder; [Merck Index] Insoluble in water and acids; [Hawley] |

Pictogrammes |

Irritant |

Synonymes |

cerium fluoride cerium trifluoride cerous fluoride |

Origine du produit |

United States |

Synthetic Methodologies and Crystal Growth of Cerium Trifluoride

Bulk Single Crystal Growth Techniques

Several melt-growth techniques are employed for producing bulk single crystals of cerium trifluoride, with the Bridgman-Stockbarger, Czochralski, and Micro-Pulling-Down methods being prominent. These techniques aim to yield large, optically transparent, and defect-free crystals.

Bridgman-Stockbarger Method Advancements

The Bridgman-Stockbarger (BS) method is a fundamental and widely utilized technique for growing fluoride (B91410) crystals due to its technological simplicity and economic viability for commercial applications mdpi.com. This method involves melting a high-purity precursor material in a crucible and slowly moving it through a temperature gradient to induce directional crystallization carbolite-gero.com.

For this compound, the BS technique has been successfully adapted to grow bulk, c-oriented single crystals. A key challenge in growing fluoride crystals, particularly CeF₃, is their propensity for pyrohydrolysis, which introduces oxygen-containing impurities mdpi.com. To mitigate this, growth is performed under a carefully controlled fluorinating atmosphere, typically a mixture of helium and tetrafluoromethane (He + CF₄) mdpi.com. High-purity anhydrous CeF₃ powder is often pre-annealed in a vacuum and then melted in this fluorinating environment to ensure deep purification from oxygen impurities mdpi.com.

Advancements in the BS method for CeF₃ include optimizing growth parameters such as a temperature gradient of 95–100 K/cm and a crucible pulling rate of approximately 3 mm/h, followed by a controlled cooling rate of 100 K/h mdpi.com. These parameters help manage thermal stresses and promote the formation of high-quality crystals. Losses due to evaporation during crystallization are typically kept below 2 wt.% mdpi.com. The resulting crystals can achieve optical quality with diameters of up to 30 mm and lengths of 60 mm mdpi.com. Research has also shown that CeF₃ crystals exhibit high transmittance (up to 92%) and a comparable Verdet constant to TGG crystals, making them suitable for magneto-optical applications carbolite-gero.comjim.org.cn. Furthermore, their high specific heat contributes to strong thermal shock resistance and high laser damage resistance carbolite-gero.com.

Table 2.1.1: Bridgman-Stockbarger Growth Parameters for this compound

| Parameter | Value | Source |

| Atmosphere | He + CF₄ mixture | mdpi.com |

| Temperature Gradient | 95–100 K/cm | mdpi.com |

| Crucible Pulling Rate | ~3 mm/h | mdpi.com |

| Cooling Rate | 100 K/h | mdpi.com |

| Evaporation Loss | ≤ 2 wt.% | mdpi.com |

| Crystal Diameter | Up to 30 mm | mdpi.com |

| Crystal Length | Up to 60 mm | mdpi.com |

| Thermal Conductivity (α) | 2.51 ± 0.12 W·m⁻¹·K⁻¹ ( nih.gov direction) | mdpi.comresearchgate.net |

| Ionic Conductivity (σdc) | 2.7 × 10⁻⁶ S/cm (RT, nih.gov direction) | mdpi.comresearchgate.net |

| Transmittance | Up to 92% | jim.org.cn |

Czochralski Growth Modifications

The Czochralski (Cz) method is another widely employed technique for growing single crystals, capable of producing high-purity materials for optical applications jim.org.cn. This method involves pulling a seed crystal from a melt while maintaining precise control over temperature, rotation, and pulling rate to ensure controlled solidification.

For fluoride crystals like CeF₃, the Cz method is often performed under a CF₄ atmosphere to prevent hydrolysis wikipedia.orgresearchgate.net. Modifications to the standard Cz process, such as the hot-wall technique, continuous melt feed, and liquid-encapsulated Cz (LEC), have been developed to improve melt stability and suppress volatile component evaporation jim.org.cn. While specific details on CeF₃ growth using Cz are less abundant in the provided search results compared to BS, it is recognized as a viable method wikipedia.org. For instance, in the growth of related fluoride crystals like BaMgF₄, high-purity powders were used, melting occurred around 920°C under CF₄ gas flow, with pulling rates of 1 mm/h and rotation rates of 10 rpm researchgate.net.

Table 2.1.2: Czochralski Growth Parameters (Illustrative Examples)

| Parameter | Example Material (BaMgF₄) | Source |

| Atmosphere | CF₄ | researchgate.net |

| Melting Temperature | ~920°C | researchgate.net |

| Rotation Rate | 10 rpm | researchgate.net |

| Pulling Rate | 1 mm/h | researchgate.net |

| Crystal Diameter | 2 inches | researchgate.net |

Micro-Pulling-Down Technique Applications

The Micro-Pulling-Down (μ-PD) technique is a more recent crystal growth method that offers advantages in terms of speed, cost-effectiveness, and the ability to control crystal shape researchgate.neticm.edu.plresearchgate.net. This method allows for the growth of high-quality single crystals from small amounts of material in relatively short times, making it efficient for screening new materials and optimizing growth parameters researchgate.neticm.edu.pl. Recent improvements have made the quality of μ-PD grown crystals comparable to those obtained by traditional Cz and BS methods researchgate.neticm.edu.pl.

The μ-PD technique has been successfully adapted for fluoride crystal growth, including cerium-doped fluoride systems researchgate.neturfu.ruresearchgate.net. For example, Ce:LiCAF crystals have been grown using μ-PD with a pulling rate of 0.1 mm/min, yielding 30 mm long, 2 mm wide crystals researchgate.net. Similarly, PrF₃ doped with various concentrations of Ce³⁺ has been grown, producing crystals with diameters of 3 mm and lengths of 15–50 mm, noted for being transparent and free from visible inclusions or cracks researchgate.netcapes.gov.br. This method is particularly useful for producing crystal fibers and allows for rapid exploration of functional fluoride materials researchgate.neturfu.ru.

Table 2.1.3: Micro-Pulling-Down Growth Parameters (Examples)

| Parameter | Example Crystal (Ce:LiCAF) | Example Crystal (PrF₃:Ce) | Source |

| Growth Speed | Fast | Fast | researchgate.neticm.edu.plresearchgate.net |

| Raw Material | < 1 g | N/A | researchgate.net |

| Growth Time | 5–12 hours | N/A | researchgate.net |

| Crystal Diameter | 2 mm | 3 mm | researchgate.netresearchgate.netcapes.gov.br |

| Crystal Length | 30 mm | 15–50 mm | researchgate.netresearchgate.netcapes.gov.br |

| Pulling Rate | 0.1 mm/min | N/A | researchgate.net |

Challenges in High-Purity Crystal Synthesis (e.g., Pyrohydrolysis, Oxygen Admixture Control)

Achieving high purity in this compound crystals is paramount for many optical and scintillation applications. A significant challenge is the inherent tendency of rare-earth fluorides, especially CeF₃, to undergo pyrohydrolysis mdpi.comurfu.ru. This process occurs when fluorides react with trace amounts of water vapor at elevated temperatures, leading to the formation of oxyfluorides or oxides, which degrade optical quality and performance mdpi.comurfu.ru.

To combat pyrohydrolysis and ensure high purity, rigorous control measures are essential. These include:

Preliminary Annealing: High-purity CeF₃ powder is often annealed in a vacuum (e.g., ~10⁻² Pa) at temperatures around 450 K for several hours to remove adsorbed moisture and volatile impurities mdpi.com.

Fluorinating Atmosphere: Crystal growth is conducted under a protective, oxygen-free atmosphere, typically a mixture of inert gases (like He) and fluorinating agents (like CF₄), to suppress water vapor ingress and reaction mdpi.comresearchgate.net.

High-Purity Precursors: The use of starting materials with minimal impurities is critical.

Crucible Material Selection: The crucible material must be inert and not react with the melt at high temperatures.

Controlled Evaporation: Minimizing the loss of volatile components from the melt is also important for maintaining stoichiometry and purity mdpi.com.

Nanocrystalline this compound Synthesis

Nanocrystalline this compound offers distinct properties compared to bulk crystals, making it attractive for applications requiring high surface area or quantum confinement effects. Various wet chemical routes are employed for its synthesis.

Wet Chemical Routes (Hydrothermal, Solvothermal, Co-precipitation)

Wet chemical methods, including hydrothermal, solvothermal, and co-precipitation techniques, are common for synthesizing rare-earth fluoride nanomaterials nih.govresearchgate.netacs.org. These methods typically involve reactions in solution under controlled temperature and pressure conditions.

Hydrothermal/Solvothermal Synthesis: These techniques involve carrying out chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures, often in sealed autoclaves. They are known for producing materials with uniform morphology and controlled particle size google.commdpi.com. For instance, solvothermal synthesis of cerium dioxide (a related compound) has yielded spherical particles with diameters ranging from 60–100 nm mdpi.com. While specific detailed results for CeF₃ nanoparticles via these routes are less prominent in the provided snippets, the general principle of controlled precipitation in solution is applicable nih.govacs.org.

Co-precipitation: This method involves simultaneously precipitating multiple components from a solution. It has been used to synthesize various doped cerium oxide nanoparticles, with reported average particle sizes around 50 nm for Fe-loaded nanoceria explorebioscene.com. For CeF₃, co-precipitation can be employed, potentially yielding nanoparticles with controlled structures mdpi.com.

However, a significant drawback of many wet chemical routes is the potential for non-ideal uniformity and dispersion of the synthesized nanomaterials, which can limit their application performance nih.govresearchgate.netacs.org. The use of toxic organic precursors and hazardous solvents also presents environmental and safety concerns nih.govresearchgate.netacs.org.

Dry Synthesis Route: In contrast to wet chemical methods, a dry synthesis route has been demonstrated for producing this compound nanoscale polycrystals (NPs). This method involves reacting cerium oxide (CeO₂) with ammonium (B1175870) hydrogen difluoride (NH₄HF₂) to form an intermediate product, (NH₄)₄CeF₈, followed by its thermal decomposition nih.govresearchgate.netacs.org. This process yields rod-shaped CeF₃ nanorods with dimensions of approximately 150 ± 5 nm in length and 20 ± 2 nm in diameter nih.govresearchgate.netacs.org. This dry approach offers advantages over wet methods, including shorter reaction times, fewer impurities, lower oxygen content, and safer operation nih.govresearchgate.netacs.org.

Table 2.2.1: Nanocrystalline this compound Synthesis (Dry Route)

| Nanoparticle Type | Morphology | Length | Diameter | Source |

| CeF₃ NPs | Rod-shaped nanorods | 150 ± 5 nm | 20 ± 2 nm | nih.govresearchgate.netacs.org |

| CeF₄ NPs | Spherical or flaky | N/A | 10 ± 2 nm | nih.govresearchgate.netacs.org |

Compound List

this compound (CeF₃)

Cerium tetrafluoride (CeF₄)

Ammonium hydrogen difluoride (NH₄HF₂)

Ammonium cerium fluoride ((NH₄)₄CeF₈)

Cerium oxide (CeO₂)

Cerium nitrate (B79036) (Ce(NO₃)₃·6H₂O)

Lanthanum fluoride (LaF₃)

Barium fluoride (BaF₂)

Strontium fluoride (SrF₂)

Calcium fluoride (CaF₂)

Praseodymium fluoride (PrF₃)

Neodymium fluoride (NdF₃)

Lithium fluoride (LiF)

Lithium calcium aluminum fluoride (LiCaAlF₆)

Lithium strontium aluminum fluoride (LiSrAlF₆)

Lithium lutetium fluoride (LiLuF₄)

Yttrium lithium fluoride (YLiF₄)

Barium magnesium fluoride (BaMgF₄)

Lanthanum barium fluoride (La₁₋ᵧBaᵧF₃₋ᵧ)

Terbium fluoride (TbF₃)

Europium fluoride (EuF₃)

Thorium fluoride (ThF₄)

Uranium fluoride (UF₄)

Plutonium fluoride (PuF₄)

Gadolinium aluminum garnet (Gd₃Al₂Ga₃O₁₂)

Yttrium aluminum garnet (Y₃Al₅O₁₂)

Terbium gallium garnet (Tb₃Ga₅O₁₂)

Terbium aluminum garnet (Tb₃Al₅O₁₂)

Scandium oxide (Sc₂O₃)

Lutetium oxide (Lu₂O₃)

Aluminum oxide (Al₂O₃)

Terbium oxide (Tb₄O₇)

Crystallographic and Structural Investigations of Cerium Trifluoride

Crystal Structure Analysis (Tysonite-Type, Trigonal System, Space Group P3̄c1)

Cerium trifluoride adopts the tysonite structure, which is characteristic of many rare-earth trifluorides. This structure is classified within the trigonal crystal system. Detailed X-ray diffraction studies, including single-crystal X-ray diffraction (SCXRD), have confirmed its space group as P3̄c1 (No. 165) nih.govnih.govmaterialsproject.org. This space group is also referred to as hP24, indicating 24 atoms in the primitive hexagonal unit cell nih.govnih.gov. The tysonite structure is known to exhibit dimorphism, with a low-temperature trigonal phase (space group P3̄c1) and a high-temperature hexagonal phase (space group P6₃/mmc). However, the structural differences between these phases are minimal, and they can sometimes coexist within a single crystal mdpi.com.

In the P3̄c1 space group, the unit cell contains six formula units (Z=6) nih.govnih.govmaterialsproject.org. The lattice parameters determined for CeF₃ typically show an 'a' axis around 7.15 Å and a 'c' axis around 7.32 Å nih.govnih.gov. For instance, at 100 K, the lattice parameters were reported as a = 7.1510(2) Å and c = 7.3230(4) Å, with a unit cell volume of 324.30(3) ų nih.govnih.gov. The density of this compound is approximately 6.16 g/cm³ wikipedia.orgmsesupplies.com, with a measured value of 6.080(6) g/cm³ also reported mdpi.com.

Within the tysonite structure, cerium ions are typically found in a 9-coordinate environment, adopting an approximately tricapped trigonal prismatic geometry. This coordination can also be considered 11-coordinate if more distant fluoride (B91410) ions are included in the coordination sphere mdpi.comwikipedia.org. The three crystallographically independent fluoride ions are each 3-coordinate, exhibiting geometries ranging from trigonal planar to pyramidal wikipedia.org.

Table 3.1.1: Key Crystallographic Data for this compound

| Property | Value | Source(s) |

| Structure Type | Tysonite | nih.govnih.govmdpi.comwikipedia.org |

| Crystal System | Trigonal | nih.govnih.govmdpi.comwikipedia.org |

| Space Group | P3̄c1 (No. 165) | nih.govnih.govmaterialsproject.orgmdpi.com |

| Lattice Parameter 'a' | ~7.15 Å | nih.govnih.govmaterialsproject.org |

| Lattice Parameter 'c' | ~7.32 Å | nih.govnih.govmaterialsproject.org |

| Unit Cell Volume | ~324.30 ų | nih.govnih.gov |

| Z (Formula Units) | 6 | nih.govnih.govmaterialsproject.org |

| Density | ~6.16 g/cm³ | mdpi.comwikipedia.orgmsesupplies.com |

| Ce Coordination | 9 (approx. tricapped trigonal prismatic) | mdpi.comwikipedia.org |

Anisotropy of Structural Properties in Single Crystals

The trigonal structure of this compound leads to anisotropic mechanical and transport properties when examined in single crystals. Investigations into the mechanical properties have revealed significant directional dependencies. For instance, Young's modulus exhibits isotropy within the (0001) plane, maintaining a constant value of approximately 131 GPa mdpi.com. However, in the (101̄0) plane, Young's modulus shows anisotropy, with a ratio of maximum to minimum values (E_max/E_min) close to 2 mdpi.com.

Microhardness measurements also demonstrate anisotropy. The Vickers microhardness (HV) on the (0001) plane is reported to be higher than on the (101̄0) plane. For example, under a load of 60 gf, the HV on the (0001) plane is approximately 2.9 GPa, while on the (101̄0) plane, it is around 2.3 GPa researchgate.netresearchgate.net. The hardest (0001) plane shows a Vickers microhardness of up to 3.8 GPa under slightly higher loads (0.5–0.98 N) mdpi.comresearchgate.net. The anisotropy coefficient for Vickers microhardness, defined as HV(0001)/HV(1̄21̄0), has been measured to be 1.26 mdpi.com. A correlation has been observed between the shape of Vickers indentation patterns and the anisotropy of Young's modulus researchgate.netresearchgate.net.

Furthermore, thermal and ionic conductivity exhibit directional preferences. The maximum values for thermal conductivity and ionic conductivity at room temperature are observed along the aip.org crystallographic direction mdpi.comresearchgate.net. The thermal conductivity coefficient along this direction is approximately 2.51 ± 0.12 W·m⁻¹·K⁻¹ mdpi.comresearchgate.net, and the ionic conductivity is reported as 2.7 × 10⁻⁶ S/cm mdpi.comresearchgate.net, or 3 × 10⁻⁶ S/cm at 293 K researchgate.net.

Table 3.2.1: Anisotropy of Mechanical and Transport Properties in CeF₃ Single Crystals

| Property | Direction/Plane | Value | Source(s) |

| Young's Modulus (E) | (0001) plane | 131 GPa (isotropic) | mdpi.com |

| Young's Modulus (E) | (101̄0) plane | Anisotropic (E_max/E_min ≈ 2) | mdpi.com |

| Vickers Microhardness | (0001) plane | ~2.9 GPa (at 60 gf); up to 3.8 GPa | mdpi.comresearchgate.netresearchgate.net |

| Vickers Microhardness | (101̄0) plane | ~2.3 GPa (at 60 gf) | researchgate.netresearchgate.net |

| Anisotropy Coeff. | HV(0001)/HV(1̄21̄0) | 1.26 | mdpi.com |

| Thermal Conductivity | aip.org direction | 2.51 ± 0.12 W·m⁻¹·K⁻¹ | mdpi.comresearchgate.net |

| Ionic Conductivity | aip.org direction | 2.7 × 10⁻⁶ S/cm (RT); 3 × 10⁻⁶ S/cm (293K) | mdpi.comresearchgate.netresearchgate.net |

High-Pressure and High-Temperature Structural Transformations

Bulk this compound crystals, when grown by methods such as the Bridgman technique, are reported to not undergo any destructive polymorphic transformations up to their melting point mdpi.com. As mentioned previously, the tysonite structure itself exists in dimorphic forms (trigonal and hexagonal) with only minor structural differences, and these transitions are not considered destructive mdpi.com.

However, studies on this compound nanoplates have indicated different behavior under high pressure. In situ X-ray diffraction experiments have shown that CeF₃ nanoplates can undergo a hexagonal-to-orthorhombic phase transition starting at approximately 6.8 GPa aip.orgaip.org. This transition pressure is significantly lower than what might be expected for bulk materials and is thought to be influenced by the nanoplates' morphology aip.orgaip.org. The transition process itself appears to occur in stages, with a potential involvement of a metastable cubic phase preceding the orthorhombic structure aip.org.

Defect Chemistry and Non-Stoichiometry Studies

Research into the defect chemistry of this compound has primarily focused on non-stoichiometric solid solutions. For instance, anion-deficient non-stoichiometric solid solutions of the form Ln₁₋ᵧCdᵧF₃₋ᵧ (where Ln represents a lanthanide, including Ce, and y ≠ 0) have been synthesized researchgate.net. These studies have identified an "exchange mechanism" occurring between the fluoride sublattices within these non-stoichiometric compositions researchgate.net. For CeF₃ specifically, a second exchange mechanism operating at lower temperatures has also been observed in these non-stoichiometric systems researchgate.net. These findings suggest that fluorine vacancies or other anionic defects can play a role in the structural and transport properties of modified this compound materials.

Luminescence and Scintillation Mechanisms in Cerium Trifluoride

Electronic Transitions and Emission Characteristics

The luminescence in CeF₃ is primarily attributed to the electronic transitions of the Ce³⁺ ion, specifically the parity-allowed 4f-5d transitions. When excited by incident radiation, electrons in the Ce³⁺ ion are promoted from the 4f ground state to the higher-energy 5d excited states. The subsequent relaxation of these excited electrons back to the 4f ground state results in the emission of photons, producing luminescence. mdpi.commdpi.com

Theoretical calculations and experimental observations have identified the presence of two distinct 5d subbands (5d₁ and 5d₂) within the conduction band of CeF₃, derived from the 5d states of Ce³⁺ ions. mdpi.comresearchgate.netresearchgate.net The large electron effective mass in the 5d₁ subband is crucial for the localization of electronic excitations, forming Ce³⁺ Frenkel self-trapped excitons, which are the primary entities responsible for CeF₃ luminescence. mdpi.comresearchgate.net

CeF₃ exhibits characteristic emission bands that are sensitive to the local environment of the Ce³⁺ ions. Two primary luminescence bands are typically observed: one centered around 290 nm (or more precisely, 285 nm and 300 nm) and another broader band around 340 nm. mdpi.comjeaconf.orgnih.govicm.edu.pliaea.org The emission band near 290 nm is generally associated with the 5d-4f transitions of Ce³⁺ ions situated in regular lattice sites. mdpi.comnih.govicm.edu.pl The emission band around 340 nm is often attributed to Ce³⁺ ions located at perturbed or defect sites within the crystal lattice, where the local environment is distorted. jeaconf.orgnih.govicm.edu.plnih.gov These perturbed sites can lead to a red-shift in the emission due to changes in the crystal field splitting and the energy gap between the 4f and 5d states. jeaconf.org

Energy Transfer Processes and Quenching Mechanisms

The efficiency and characteristics of CeF₃ luminescence are significantly influenced by energy transfer processes and potential quenching mechanisms. In CeF₃, energy can be transferred between different Ce³⁺ sites, particularly from regular sites to perturbed sites. icm.edu.plicm.edu.pl This transfer can lead to a modification of the decay kinetics of the luminescence, with energy migrating from faster-emitting regular sites to slower-emitting perturbed sites. jeaconf.orgicm.edu.pl

Role of Lattice Defects and Perturbed Sites on Luminescence

Lattice defects and the resulting perturbed Ce³⁺ sites play a crucial role in shaping the luminescence properties of CeF₃. jeaconf.orgnih.govnih.govicm.edu.pl The presence of defects, such as anion vacancies or nearby oxygen ions, can distort the local environment around the Ce³⁺ ions. jeaconf.org This distortion influences the crystal field splitting of the 5d orbitals, leading to a change in the energy levels and, consequently, a red-shift in the emission spectrum. jeaconf.org

These perturbed sites are responsible for the broader, longer-wavelength emission band observed around 340 nm, characterized by slower decay times compared to the emission from regular Ce³⁺ sites. jeaconf.orgnih.govicm.edu.pl The concentration and nature of these defects can vary depending on the crystal growth conditions and the purity of the starting materials. jeaconf.orgicm.edu.pliaea.org Efforts to improve crystal quality often focus on minimizing these defects to achieve more uniform and efficient luminescence. jeaconf.orgicm.edu.pl

Scintillation Performance Optimization

Optimizing the scintillation performance of CeF₃ involves enhancing its light output, achieving fast decay times, and ensuring good radiation hardness. CeF₃ is known for its relatively fast decay time, typically in the range of 8-30.5 ns, with some studies reporting components as fast as 5 ns. x-zlab.commsesupplies.comsiccas.com This rapid response is critical for applications requiring high temporal resolution and the ability to handle high event rates. sot.com.sglaser-crylink.com

The light yield of CeF₃ is reported to be around 2400-4000 photons/MeV, jeaconf.orgx-zlab.comsot.com.sg which, while respectable, is considered lower than theoretical predictions in some contexts. iaea.org Research into improving light yield often involves refining crystal growth techniques to reduce defects and impurities that can hinder efficient energy conversion. jeaconf.orgiaea.org

Radiation hardness is another key attribute of CeF₃, meaning it can withstand significant exposure to ionizing radiation with minimal degradation of its optical transmission properties. jeaconf.orgsot.com.sg Studies have shown that relative changes in transmittance can be less than 5% for radiation doses up to 10⁷ rad. jeaconf.org However, issues like scintillation light trapping and intrinsic radiation damage mechanisms are still areas of investigation. iaea.org

Theoretical Models of Luminescence

Theoretical models, particularly those based on ab initio electronic structure calculations, are vital for understanding the fundamental luminescence mechanisms in CeF₃. mdpi.comresearchgate.netresearchgate.net These calculations help elucidate the electronic band structure, including the positions and characteristics of the 5d subbands derived from Ce³⁺. mdpi.comresearchgate.netresearchgate.net Such models provide insights into the formation of self-trapped excitons and their role in the luminescence process. mdpi.comresearchgate.net

Theoretical studies also aim to correlate the local structure around Ce³⁺ ions with the observed crystal field splitting and emission characteristics. soken.ac.jp By understanding the electronic interactions and energy level alignments, theoretical frameworks can guide the search for improved scintillator materials and predict the impact of defects or doping on luminescence. soken.ac.jpaps.org Models like the Inokuti-Hirayama model have been used to describe the statistically distributed donors and acceptors involved in the non-exponential decay of the short-wavelength emission. icm.edu.pl

Doping Strategies and Spectroscopic Effects in Cerium Trifluoride Materials

Doping with Lanthanide Ions (e.g., Pr³⁺, Eu³⁺, Tb³⁺, Yb³⁺, Tm³⁺)

Cerium trifluoride serves as an excellent host material for a broad spectrum of lanthanide ions, including Pr³⁺, Eu³⁺, Tb³⁺, Yb³⁺, Tm³⁺, Er³⁺, Dy³⁺, and Nd³⁺ researchgate.netfrontiersin.orgijirset.comresearchgate.netresearchgate.net. The incorporation of these ions allows for the generation of specific luminescence colors and functionalities.

Terbium (Tb³⁺): Doping CeF₃ with Tb³⁺ ions results in strong green luminescence, primarily due to efficient energy transfer from the Ce³⁺ 5d-4f transitions to Tb³⁺ acs.orgmdpi.comnih.govscientific.net. The characteristic emission peaks for Tb³⁺ are observed in the visible range, typically around 542, 585, and 620 nm, corresponding to the ⁵D₄→⁷Fⱼ transitions mdpi.com.

Europium (Eu³⁺): The introduction of Eu³⁺ ions into CeF₃ leads to characteristic orange-red emissions, notably around 588 nm (⁵D₀→⁷F₁) researchgate.netresearchgate.netnih.gov. Energy transfer from Ce³⁺ to Eu³⁺ is a key process for enhancing these emissions.

Thulium (Tm³⁺): CeF₃ doped with Tm³⁺ exhibits blue luminescence, with emission peaks such as 472 nm originating from the ¹G₄→³H₆ transition ijirset.com. Tm³⁺ can also participate in near-infrared (NIR) up-down conversion when co-doped with other ions like Er³⁺ and Yb³⁺ ifmmi.comresearchgate.net.

Ytterbium (Yb³⁺) and Erbium (Er³⁺): Co-doping CeF₃ with Yb³⁺ and Er³⁺ is a common strategy for achieving NIR emission, particularly around 1530 nm (⁴I₁₃/₂→⁴I₁₅/₂ for Er³⁺), and visible upconversion emissions researchgate.netifmmi.comresearchgate.netoptica.org. Yb³⁺ often acts as an efficient sensitizer, transferring absorbed energy to Er³⁺ researchgate.netoptica.org. Ce³⁺ can further contribute to enhancing the Er³⁺ emission at 1530 nm optica.org.

Praseodymium (Pr³⁺): Pr³⁺ doping in CeF₃ can yield yellow and NIR emissions originating from the ¹D₂ level researchgate.netnih.gov. Blue fluorescence has also been reported for higher Pr³⁺ concentrations mathnet.ru.

Table 1: Lanthanide Dopants in CeF₃ and Their Luminescence Characteristics

| Dopant Ion | Host Material | Typical Emission Wavelengths (nm) | Luminescence Color | Primary Energy Transfer Mechanism | Notes / Applications | References |

| Tb³⁺ | CeF₃ | 542, 585, 620 (⁵D₄→⁷Fⱼ) | Green | Ce³⁺ → Tb³⁺ | Efficient green emitter, UV-excited LEDs | acs.orgmdpi.comnih.govscientific.net |

| Eu³⁺ | CeF₃ | ~588 (⁵D₀→⁷F₁) | Orange-Red | Ce³⁺ → Eu³⁺ | Color tuning, white light emission | researchgate.netresearchgate.netnih.gov |

| Tm³⁺ | CeF₃ | 472 (¹G₄→³H₆) | Blue | Ce³⁺ → Tm³⁺ | Blue emission, NIR up-down conversion | ijirset.comifmmi.comresearchgate.net |

| Tm³⁺ | CeF₃ | 790, 755, 1014, 1432 | NIR | Ce³⁺ → Tm³⁺ | NIR lasers, upconversion | researchgate.netnih.gov |

| Er³⁺ | CeF₃ | ~1530 (⁴I₁₃/₂→⁴I₁₅/₂) | NIR | Ce³⁺ → Er³⁺, Yb³⁺ → Er³⁺ | NIR emission, optical amplifiers, imaging | researchgate.netifmmi.comresearchgate.netoptica.org |

| Yb³⁺ | CeF₃ | 982 (²F₅/₂→²F₇/₂) | NIR | Ce³⁺ → Yb³⁺ | Sensitizer for upconversion | researchgate.netijirset.comresearchgate.netifmmi.comresearchgate.netoptica.org |

| Pr³⁺ | CeF₃ | 594, 790, 755, 1014, 1432 | Yellow, NIR | Ce³⁺ → Pr³⁺ | Visible and NIR lasers | researchgate.netnih.gov |

| Pr³⁺ | CeF₃ | 458 | Blue | N/A | Blue fluorescence | mathnet.ru |

| Dy³⁺ | CeF₃ | Various | White | Ce³⁺ → Dy³⁺ | White light emission | researchgate.netias.ac.in |

Luminescence Enhancement and Spectral Tuning through Doping

A primary mechanism for enhancing and tuning the luminescence of CeF₃ is the efficient energy transfer (ET) from the Ce³⁺ host ions to the doped lanthanide activators acs.orgfrontiersin.orgmdpi.comscientific.netresearchgate.net. Upon excitation in the UV region (typically around 250-255 nm), Ce³⁺ ions are promoted from their 4f ground state to the 5d excited state. This excitation energy is then effectively transferred to the lanthanide dopants, leading to their characteristic emissions acs.orgfrontiersin.orgmdpi.com.

The Ce³⁺ → Tb³⁺ energy transfer is particularly efficient, resulting in strong green light emission from Tb³⁺. This process can achieve high light output and quantum yields up to 20% acs.orgmdpi.com, with energy transfer efficiencies from Ce³⁺ to Tb³⁺ reported as high as 93.2% at optimal concentrations researchgate.net. Similarly, energy transfer occurs from Ce³⁺ to Eu³⁺, Tm³⁺, and other lanthanide ions, enabling spectral tuning and enhancement of their respective emissions nih.govifmmi.comresearchgate.net.

Spectral tuning can also be achieved by co-doping CeF₃ with multiple lanthanide ions. For instance, co-doping with Tm³⁺, Tb³⁺, and Eu³⁺ can lead to intense white light emission by combining the emission contributions of each dopant ias.ac.in. By adjusting the relative concentrations of these co-dopants, the resulting emission color can be precisely controlled, for example, shifting from green to red by altering the Eu³⁺ concentration in Tb³⁺/Eu³⁺ co-doped CeF₃ ias.ac.in.

Table 2: Energy Transfer Efficiency (Ce³⁺ to Dopant) in CeF₃

| Host Material | Dopant Ion | Doping Concentration (mol%) | Energy Transfer Efficiency (%) | Notes | References |

| CeF₃ | Tb³⁺ | ~7.5 | 89 | Maximum energy transfer efficiency | researchgate.net |

| CeF₃ | Tb³⁺ | ~25 | 93.2 | Maximum energy transfer efficiency | researchgate.net |

| CeF₃ | Tb³⁺ | ~10 | 79.7 | Energy transfer efficiency | researchgate.net |

| CeF₃ | Eu³⁺ | N/A | Efficient | Energy transfer from Ce³⁺ to Eu³⁺ observed | nih.gov |

| CeF₃ | Tm³⁺, Er³⁺ | N/A | Efficient | Energy transfer among Ce³⁺, Tm³⁺, Er³⁺ | ifmmi.comresearchgate.net |

Influence of Dopant Concentration on Luminescence Properties

The luminescence intensity of doped CeF₃ is highly dependent on the concentration of the dopant ions. For each lanthanide dopant, there is typically an optimal concentration range that maximizes luminescence output. Beyond this optimal concentration, luminescence quenching mechanisms become dominant, leading to a decrease in emission intensity ijirset.comresearchgate.netscientific.netresearchgate.net.

Concentration quenching can occur through various processes, such as cross-relaxation between adjacent dopant ions or energy migration to non-luminescent centers. This phenomenon is often accompanied by a reduction in the emission intensity of the Ce³⁺ host itself, as more excitation energy is non-radiatively transferred or trapped by the high concentration of dopant ions researchgate.net.

For example, in CeF₃ doped with Tb³⁺, an optimal concentration of approximately 7.5 mol% is reported for maximum luminescence intensity and efficient energy transfer researchgate.net. Similarly, for Tm³⁺ and Yb³⁺ doping in CeF₃, optimal concentrations for maximum photoluminescence intensity are found around 5 mol% and 2 mol%, respectively ijirset.com. In CeF₃ co-doped with Er³⁺ and Yb³⁺, the maximum luminescence intensity at 1550 nm is achieved with a Yb³⁺ concentration of about 3 at.% researchgate.net. For Pr³⁺ doping, an optimal concentration of 0.2 at.% in CeF₃ crystals yielded superior spectral parameters for laser applications researchgate.netnih.gov.

Table 3: Optimal Dopant Concentrations and Luminescence Effects in CeF₃

| Host Material | Dopant Ion | Optimal Concentration (mol%) | Observed Luminescence Effect / Peak Intensity | Notes | References |

| CeF₃ | Tb³⁺ | ~7.5 | Maximum luminescence intensity, efficient ET | Optimized for luminescence | researchgate.net |

| CeF₃ | Tb³⁺ | ~7 | Maximum PL intensity | For Tb³⁺ emission | ijirset.com |

| CeF₃ | Tm³⁺ | ~5 | Maximum PL intensity | For Tm³⁺ emission | ijirset.com |

| CeF₃ | Yb³⁺ | ~2 | Maximum PL intensity | For Yb³⁺ emission | ijirset.com |

| CeF₃ | Eu³⁺ | ~30 | Most intense luminescence | For Lu³⁺, Tb³⁺: CeF₃ (Note: specific context) | researchgate.netlookchem.com |

| CeF₃ | Er³⁺, Yb³⁺ | ~3 (Yb³⁺) | Maximum luminescence intensity at 1550 nm | Yb³⁺ concentration for Er³⁺ emission | researchgate.net |

| CeF₃ | Pr³⁺ | 0.2 at.% | Better spectral parameters | For orange and NIR lasers | researchgate.netnih.gov |

Compound List:

this compound (CeF₃)

Terbium (III) ion (Tb³⁺)

Europium (III) ion (Eu³⁺)

Thulium (III) ion (Tm³⁺)

Ytterbium (III) ion (Yb³⁺)

Erbium (III) ion (Er³⁺)

Praseodymium (III) ion (Pr³⁺)

Neodymium (III) ion (Nd³⁺)

Dysprosium (III) ion (Dy³⁺)

Lanthanum fluoride (B91410) (LaF₃)

Lutetium trifluoride (LuF₃)

Cerium (III) chloride (CeCl₃)

Cerium (III) oxide (Ce₂O₃)

Europium (III) oxide (Eu₂O₃)

Thulium (III) oxide (Tm₂O₃)

Ytterbium (III) oxide (Yb₂O₃)

Erbium (III) oxide (Er₂O₃)

Praseodymium (III) oxide (Pr₂O₃)

Ammonium (B1175870) hydrogen difluoride (NH₄HF₂)

Ethylene (B1197577) glycol

Triethylene glycol

Graphene oxide (GO)

Aluminum oxynitride (Al₅O₆N)

Europium(II) ion (Eu²⁺)

Cerium(III) fluoride (CeF₃)

Lutetium-doped CeF₃

Cerium(III) fluoro complexes

Cerium(III) aqua complex ([CeIII(H₂O)₉]³⁺)

Cerium(III) fluoride nanoparticles (CeF₃ NPs)

Cerium(III) oxide (CeO₁.₆₆)

Barium fluoride (BaF₂)

Gadolinium fluoride (GdF₃)

Sodium yttrium fluoride (NaYF₄)

Lithium fluoride (LiF)

Yttrium fluoride (YF₃)

Magnesium fluoride (MgF₂)

Calcium fluoride (CaF₂)

Strontium fluoride (SrF₂)

Strontium aluminum fluoride (SrAlF₅)

Barium magnesium fluoride (BaMgF₄)

Barium lithium fluoride (BaLiF₄)

Lithium gadolinium fluoride (LiGdF₄)

Lanthanum oxyfluoride (LaOF)

Europium oxyfluoride (EuOF)

Gadolinium oxyfluoride (GdOF)

Strontium titanate (SrTiO₃)

Titanium dioxide (TiO₂)

Cerium(III) hexafluorosilicate (B96646) (Ce₂(SiF₆)₃)

Cerium(IV) fluoride (CeF₄)

Theoretical and Computational Studies of Cerium Trifluoride

Electronic Structure Calculations (Band Structure, Density Functional Theory)

Density Functional Theory (DFT) is a primary computational method for determining the electronic structure of crystalline solids like cerium trifluoride. These calculations provide insights into the material's conductivity, optical absorption, and chemical bonding.

Studies have employed various DFT functionals to model CeF₃. All-electron periodic-crystal DFT calculations, including spin-polarization and spin-orbit coupling, have been compared using different functionals such as the Perdew–Burke–Ernzerhof (PBE) functional and the LDA+U method. researchgate.net The inclusion of a Hubbard-like parameter U (as in DFT+U or LDA+U) is crucial for accurately describing the strongly localized and correlated 4f electrons of the cerium atom, a known challenge in standard DFT calculations. researchgate.netntu.ac.uk

| Property | Description of Findings | Computational Method/Functional | Source(s) |

|---|---|---|---|

| Valence Band | Primarily composed of Fluorine 2p states. | DFT, PBE, LDA+U | researchgate.net |

| Conduction Band | The bottom of the conduction band is formed by Cerium 5d states with some admixture of 4f and 6s states. | DFT, PBE, LDA+U | researchgate.netaip.org |

| Ce 4f States | Partially filled 4f orbital is located within the band gap, about 3-4 eV above the valence band maximum. Accurate description requires methods like DFT+U. | DFT+U, LDA+U | researchgate.net |

| Band Gap | Calculated to be approximately 8 eV. | DFT | researchgate.net |

Molecular Dynamics Simulations and Lattice Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules, providing insights into structural properties, phase transitions, and dynamic processes.

For fluoride (B91410) compounds, ab initio MD simulations have been successfully used to investigate phenomena like negative thermal expansion in materials with similar structures, such as Scandium Fluoride (ScF₃). arxiv.org These simulations, performed in an isothermal-isobaric ensemble, can reproduce the temperature dependence of lattice parameters and analyze dynamic disorder by examining inter-atomic bond angle distributions and radial distribution functions. arxiv.orgaps.org The insights from ScF₃, such as the role of ScF₆ octahedra tilting, are relevant for understanding the lattice dynamics in other trifluorides. arxiv.org

More directly, MD simulations have been employed to model the dissolution of this compound in molten salt mixtures. One study simulated the dissolution of CeF₃ in a ternary eutectic mixture of Lithium Fluoride (LiF), Sodium Fluoride (NaF), and Potassium Fluoride (KF). freezetech.ru By simulating the coexisting crystalline and melt phases at various temperatures, researchers can study the rate of dissolution and determine solubility limits, which are critical parameters for pyrochemical reprocessing of nuclear fuels and other high-temperature metallurgical applications. freezetech.ru MD has also been used to study the lattice transformation from CeF₃ to Cerium tetrafluoride (CeF₄) upon the insertion of fluorine atoms. researchgate.net

| Application Area | Specific System Studied | Key Insights from Simulation | Source(s) |

|---|---|---|---|

| Dissolution in Molten Salts | CeF₃ in a LiF-NaF-KF eutectic mixture | Determined the rate of dissolution and provided a method to find the complete solubility of a melt component. | freezetech.ru |

| Lattice Transformation | Fluorination of CeF₃ to CeF₄ | Simulated the structural changes and lattice transformation upon insertion of fluorine atoms into the CeF₃ lattice. | researchgate.net |

| Lattice Dynamics & Thermal Expansion | Scandium Fluoride (ScF₃) (Analogous system) | Explained negative thermal expansion through the interplay of bond expansion and changes in the average Sc-F-Sc bond angles (octahedra tilting). | arxiv.orgaps.org |

Quantum Chemical Approaches to Optical Properties

The notable scintillation properties of CeF₃ are governed by the electronic transitions between the 4f ground state and the 5d excited states of the cerium ion. Quantum chemical calculations are vital for understanding these photophysical processes. The ultraviolet absorption spectrum of the Ce³⁺ ion, which has a [Xe]4f¹ electron configuration, is dominated by these spin and symmetry-allowed 4f-5d transitions. nih.gov

Hybrid density functional methods, such as PBE0 or HSE, have been shown to accurately calculate the band gap and defect levels in scintillating materials, which are crucial for modeling optical properties. researchgate.net These methods can be used to calculate the absorption and emission energies associated with the Ce³⁺ ion. For instance, in similar cerium-doped compounds, calculations show that after a hole is captured (turning Ce³⁺ to Ce⁴⁺), the 5d states appear inside the band gap, enabling the subsequent electron capture and the characteristic 5d-4f emission. researchgate.net

Furthermore, computational studies on cerium(III)-fluoro complexes in aqueous solutions, such as [CeIIIFx(H2O)9−x]3−x], have helped to deconstruct the complex, multi-component luminescence decay observed in solid CeF₃. nih.gov By calculating the properties of individual complex species, researchers can attribute different luminescence characteristics to specific local coordination environments, which in the solid state can be related to intrinsic crystal sites and defect sites. nih.gov

Defect Formation Energy Calculations

Point defects, such as vacancies, interstitials, and substitutions, play a critical role in the performance of functional materials, influencing their optical, electrical, and transport properties. Calculating the energy required to form these defects is a key application of computational materials science.

The standard approach for calculating defect formation energy involves the supercell method. readthedocs.io The formation energy (ΔE_f) of a defect d in a charge state q is calculated using the following general formula:

ΔE_f(d;q) = E(d;q) - E(bulk) - Σn_iμ_i + q(E_VBM + E_F) + E_corr readthedocs.io

Where:

E(d;q) is the total energy of the supercell containing the defect.

E(bulk) is the total energy of the pristine (perfect) supercell.

n_i is the number of atoms of type i added to (n_i > 0) or removed from (n_i < 0) the supercell to create the defect.

μ_i is the chemical potential of species i.

E_VBM is the energy of the valence band maximum in the pristine crystal.

E_F is the Fermi level, which can vary within the band gap.

E_corr is a correction term for finite-size effects in the simulation. readthedocs.io

While specific, comprehensive defect formation energy calculations for CeF₃ are not widely published, the methodology is well-established from studies on other fluoride and cerium-containing materials like cerium oxide (CeO₂) and KYF₄. acs.orgdoi.orgacs.org In these materials, DFT+U calculations are used to determine the formation energies of various intrinsic defects, such as cation and anion vacancies (e.g., V_K, V_Y, V_F) and antisite defects, as a function of the Fermi level. doi.org These calculations can identify which defects are most likely to form and what their stable charge states are, providing crucial information for understanding and engineering the material's scintillation and conductivity properties.

| Type of Point Defect | Description | Relevance to CeF₃ |

|---|---|---|

| Fluorine Vacancy (V_F) | A missing F⁻ ion from its lattice site. Can trap electrons. | Can act as a charge trapping center, affecting scintillation efficiency and creating color centers. |

| Cerium Vacancy (V_Ce) | A missing Ce³⁺ ion from its lattice site. Can trap holes. | Influences charge carrier mobility and can be a non-radiative recombination center. |

| Fluorine Interstitial (F_i) | An extra F⁻ ion located in a non-lattice position. | Can affect ionic conductivity and may form complex defects with vacancies. |

| Antisite Defect | In a doped or mixed crystal, when two different cations swap positions (e.g., a dopant on a Ce site). | Relevant for doped CeF₃ systems, affecting the local crystal field and optical properties. |

Advanced Characterization Techniques for Cerium Trifluoride Materials

Spectroscopic Methods

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local atomic and electronic structure of materials. For rare-earth elements like cerium, XAS, particularly at the Ln 4d edge, can be instrumental in investigating the electronic configuration, including the localized 4f ground state researchgate.net. By analyzing the absorption edges and near-edge fine structures, researchers can gain insights into the oxidation states, coordination environments, and bonding characteristics of cerium atoms within the CeF₃ lattice. XAS can also reveal subtle changes in the electronic structure that may occur due to surface effects or modifications in the material's composition. While specific XAS studies detailing CeF₃ are less prevalent in the provided literature, the technique is broadly applied to rare-earth compounds to elucidate their electronic properties researchgate.net.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as paramagnetic ions ceric-eric.eu. For cerium trifluoride, EPR is particularly useful for studying the electronic environment of Ce³⁺ ions, which possess a single 4f electron in its ground state nih.gov. EPR studies on Ce³⁺-doped materials, such as mixed crystals of (BaF₂)₁₋ₓ(LaF₃)ₓ, have identified specific Ce³⁺ impurity centers with tetragonal symmetry, characterized by distinct g-factors researchgate.net. Theoretical investigations have also been employed to understand the EPR spectra of Ce³⁺ ions in fluoride (B91410) lattices, correlating observed spectra with specific crystallographic sites and confirming the presence of magnetically nonequivalent centers researchgate.net. The interpretation of EPR spectra for Ce³⁺ is complex due to its J = 5/2 ground state, requiring detailed analysis considering crystal field effects and exchange interactions nih.govaps.org.

Table 1: EPR g-factors for Ce³⁺ Centers

| Host Matrix | Symmetry | g∥ | g⊥ | Reference |

| (BaF₂)₁₋ₓ(LaF₃)ₓ | Tetragonal | 0.75 | 2.4 | researchgate.net |

Raman and Fourier Transform Infrared (FTIR) Spectroscopy

Raman and Fourier Transform Infrared (FTIR) spectroscopy are vibrational spectroscopy techniques that provide information about the molecular structure and bonding within materials. For this compound, these techniques have been applied to study its behavior in molten salt environments and to identify vibrational modes associated with specific cerium-containing species.

In molten FLiNaK–CeF₃ mixtures, Raman spectroscopy has been used to monitor reactions and identify complex ionic species. For instance, the introduction of oxide ions can lead to the formation of binuclear cerium oxyfluoride anions, such as Ce₂OF₈⁴⁻ and Ce₂OF₁₀⁶⁻, which exhibit characteristic vibrational bands at approximately 376, 440, and 451 cm⁻¹ dntb.gov.uamdpi.com. Studies on molten cerium chloride (CeCl₃) have shown broad polarized bands around 240 cm⁻¹, attributed to octahedral CeCl₆³⁻ species rsc.org. While direct Raman or FTIR data for solid CeF₃ itself is less detailed in the provided snippets, these techniques are vital for understanding the chemical environment and transformations of cerium in fluoride-based systems mdpi.com. FTIR spectroscopy has also been used to characterize cerium-based metal-organic frameworks (MOFs), identifying Ce-O stretching modes researchgate.net.

Table 2: Vibrational Band Assignments (cm⁻¹)

| Species/Material | Technique | Band Position (cm⁻¹) | Assignment/Notes | Reference |

| Ce₂OF₈⁴⁻ / Ce₂OF₁₀⁶⁻ (in molten FLiNaK–CeF₃) | Raman | 376, 440, 451 | Binuclear cerium oxyfluoride anions | dntb.gov.uamdpi.com |

| CeCl₆³⁻ (in molten LiCl–KCl) | Raman | ~240 | Octahedral cerium(III) chloride species | rsc.org |

| Ce-O stretching (in CeO₂ nanoparticles) | FTIR | < 600 | Confirmation of CeO₂ formation | niscpr.res.in |

| Raman band (in CeO₂ nanoparticles) | Raman | ~464 | Characteristic band for CeO₂ cubic fluorite structure | niscpr.res.in |

Surface Analysis Techniques

Surface analysis techniques are critical for understanding the interfacial properties, surface composition, and morphology of this compound materials, especially in thin film or nanomaterial applications.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the surface of a material. XPS analysis of nanocrystalline this compound thin films synthesized by chemical vapor deposition (CVD) has confirmed the formation of CeF₃ aip.orgresearchgate.net. Detailed spectra of the Ce 3d, F 1s, O 1s, and C 1s regions are analyzed to determine the surface chemistry. The F/Ce atomic ratio and the characteristic shape and position of the Ce 3d peaks are indicative of the CeF₃ phase aip.orgresearchgate.net. The F 1s peak at approximately 684.8 eV is typically assigned to fluorine within the CeF₃ network aip.org. XPS studies also highlight that carbon contamination is usually confined to the outermost layers of the sample aip.org. Advanced XPS analysis of cerium-based materials emphasizes the importance of proper experimental parameters and peak fitting for accurate determination of cerium oxidation states (Ce³⁺ vs. Ce⁴⁺), noting that cerium(IV) can be susceptible to reduction under X-ray irradiation ucl.ac.uk. Valence-band XPS (VB-XPS) has also been used to probe the electronic structure of CeF₃, with results showing good agreement with theoretical density of states calculations researchgate.net.

Table 3: XPS Binding Energies and Ratios for this compound

| Element/Level | Binding Energy (eV) | Assignment/Notes | F/Ce Ratio (atomic) | Reference |

| F 1s | 684.8 | Fluorine in CeF₃ network | - | aip.org |

| Ce 3d₅/₂ | 884.7 | Ce(III) in CeF₃ | ~1.5-2.0 | researchgate.net |

| Ce 3d₃/₂ | 903.2 | Ce(III) in CeF₃ | researchgate.net | |

| Ce 3d₅/₂ | 888.1 | Ce(III) in CeF₃ (satellite) | researchgate.net | |

| Ce 3d₃/₂ | 907.1 | Ce(III) in CeF₃ (satellite) | researchgate.net |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides detailed three-dimensional topographical information about a surface ceriumlabs.com. AFM can achieve nanoscale lateral resolution (1-2 nm) and very high vertical resolution (0.01 nm), allowing for the visualization of surface features such as roughness, grain size, and morphology ceriumlabs.com. For this compound, AFM can be employed to characterize the surface topography of thin films or the morphology of nanoparticles, providing insights into their structural integrity and growth patterns aip.org. Advanced AFM modes, such as conductive AFM (C-AFM), can also simultaneously map electrical properties and topography, which could be relevant for cerium fluoride-based electronic devices. Furthermore, AFM's ability to operate in various environments, including air, and its minimal sample preparation requirements make it a versatile tool for characterizing a wide range of materials, including those with delicate nanostructures ceriumlabs.comkanazawa-u.ac.jp.

Compound List:

this compound (CeF₃)

Cerium oxyfluoride anions (e.g., Ce₂OF₈⁴⁻, Ce₂OF₁₀⁶⁻)

Cerium chloride (CeCl₃)

Cerium oxide (CeO₂)

Research on Applications of Cerium Trifluoride in Advanced Materials

Scintillator Development for Radiation Detection

Cerium trifluoride is a notable scintillation material, valued for its ability to convert high-energy radiation into detectable light signals. sot.com.sg Its high density and fast response make it a suitable candidate for applications demanding rapid and efficient radiation detection. sot.com.sgsamaterials.com

High-Energy Physics Detector Materials

In the realm of high-energy physics, CeF₃ crystals are crucial components in detector materials, particularly in calorimetry. iaea.org The demanding environment of experiments like those at the Large Hadron Collider (LHC) necessitates scintillators that are not only dense and fast but also radiation-hard. iaea.orgmdpi.com CeF₃ has been identified as a strong candidate that meets these stringent requirements. iaea.org

Key properties of CeF₃ that make it advantageous for high-energy physics include:

High Density: With a density of 6.16 g/cm³, CeF₃ offers excellent stopping power for high-energy particles, a critical feature for calorimeters. jeaconf.orgsot.com.sg

Fast Decay Time: CeF₃ exhibits a fast scintillation decay time, with components around 8 ns and 30 ns. samaterials.com This rapid response is essential for handling the high event rates in modern particle accelerators. sot.com.sg

Radiation Hardness: The material shows good resistance to radiation damage, ensuring the long-term stability and performance of detectors in high-radiation environments. sot.com.sgmdpi.com

The Crystal Clear Collaboration has extensively studied CeF₃ for its potential use in electromagnetic calorimeters. iaea.org While its light yield is lower than some other scintillators, its combination of speed, density, and radiation resistance makes it a compelling choice for specific applications in high-energy physics experiments. iaea.org

Table 1: Scintillation Properties of this compound

| Property | Value | Reference |

| Density | 6.16 g/cm³ | jeaconf.orgsot.com.sg |

| Emission Peaks | 286 nm, 300 nm, 340 nm | infn.it |

| Decay Time | 8 ns (fast), 30 ns (slow) | samaterials.com |

| Light Yield | ~4,000 - 4,400 photons/MeV | samaterials.comsot.com.sg |

| Refractive Index | 1.62 (at 340 nm) | samaterials.com |

| Radiation Length | 1.68 cm | samaterials.com |

Nuclear Physics Applications

Beyond high-energy physics, this compound scintillators are also employed in various nuclear physics applications. samaterials.com Their ability to efficiently detect gamma-rays and other ionizing radiation makes them valuable tools for nuclear spectroscopy and imaging. sot.com.sgadvatech-uk.co.uk The inherent low background radiation of CeF₃ is an additional advantage in sensitive measurements. advatech-uk.co.uk

Applications in nuclear physics include:

Gamma-ray and X-ray Detection: CeF₃ detectors are used for the spectroscopy of gamma-rays and X-rays. sot.com.sgadvatech-uk.co.uk

Medical Imaging: The material has been explored for use in medical imaging technologies like positron emission tomography (PET). sot.com.sg

Homeland Security: CeF₃ scintillators are utilized in radiation detectors for security purposes, such as monitoring radioactive materials. sot.com.sg

While CeF₃ has a lower light output compared to workhorse scintillators like NaI(Tl), its fast response and good stopping power make it a suitable option for experiments where timing resolution is critical. jeaconf.orginfn.it

Laser Gain Media and Solid-State Lasers

Cerium-doped fluoride (B91410) crystals, including this compound, have been investigated as gain media for all-solid-state lasers, particularly for generating tunable ultraviolet (UV) light. samaterials.comlaserfocusworld.com The 5d-4f electronic transitions in the Ce³⁺ ion are responsible for the observed laser action. laserfocusworld.com

Research in this area has focused on cerium-doped crystals like Ce:LiCaAlF₆ (Ce:LiCAF) and Ce:LiSrAlF₆ (Ce:LiSAF), which are closely related to CeF₃ in their use of the cerium ion as the active laser medium. mq.edu.au These lasers offer direct generation of tunable UV radiation, which is advantageous over more complex frequency conversion techniques. laserfocusworld.com

Key characteristics of cerium-based fluoride lasers include:

Tunability: They offer broad tunability in the UV spectrum, typically from 280 to 330 nm. laserfocusworld.commq.edu.au

Direct UV Emission: Unlike many other solid-state lasers that require frequency conversion to reach the UV, cerium-doped fluoride lasers emit directly in this range. mq.edu.au

Pumping Schemes: These lasers can be pumped by the fourth harmonic of Nd:YAG lasers at 266 nm. laserfocusworld.com

The development of CeF₃ and other cerium-doped fluoride crystals as laser gain media has opened up possibilities for new, compact, and efficient tunable UV laser sources for applications in spectroscopy, atmospheric sensing, and combustion diagnostics. laserfocusworld.comijirset.com

Optical Coatings and Components Research

This compound is a valuable material for optical coatings and components due to its wide transparency range, from the ultraviolet (UV) to the mid-infrared (MIR) spectrum. samaterials.comsamaterials.commerckgroup.com Thin films of CeF₃ are used to create durable and high-performance optical coatings. merckgroup.comattelements.com

Properties of CeF₃ relevant to optical applications:

Broad Transmission Range: CeF₃ is transparent across a wide range of wavelengths, making it suitable for various optical applications. sot.com.sgsamaterials.com

Low Refractive Index: It possesses a relatively low refractive index (approximately 1.62-1.63), which is beneficial for creating anti-reflection coatings. sot.com.sgsamaterials.com

Durability: CeF₃ films exhibit good environmental durability, passing adhesion and abrasion tests even after exposure to humidity. merckgroup.com

CeF₃ is used in the production of various optical components, including:

Lenses, Prisms, and Windows: Its transparency in the UV and near-UV regions makes it suitable for applications in spectroscopy and UV optical systems. samaterials.com

Interference Filters: It is used in the fabrication of multi-bandpass and interference filters for the UV, visible, and IR spectral ranges. merckgroup.com

Anti-reflection Coatings: Due to its low refractive index, it is an effective material for reducing reflection from optical surfaces. sot.com.sg

Research has also explored the electrical properties of thin-film Al-CeF₃-Al capacitors, revealing temperature and frequency-dependent behavior attributed to Schottky barriers at the metal-insulator interfaces. aip.orgaip.org

Luminescent Materials and Phosphor Technologies

This compound serves as a host material for luminescent centers and is used in the development of phosphors for various applications. samaterials.comsamaterials.com When doped with other rare-earth elements, CeF₃ can be tailored to emit different colors of light, making it useful in lighting and display technologies. samaterials.com

The luminescent properties of CeF₃ are rooted in the 5d-4f transitions of the Ce³⁺ ion. jeaconf.org Research has shown that doping CeF₃ with ions like terbium (Tb³⁺) and europium (Eu³⁺) can lead to downconversion emission, with the potential to create white light-emitting phosphors for use in UV-based LEDs. mdpi.comnih.gov

Key research findings in this area include:

Doping for Color Tuning: By doping CeF₃ with different lanthanide ions, the emission color can be controlled. samaterials.com

White Light Emission: Studies have demonstrated that co-doping CeF₃ with Tb³⁺ and Eu³⁺ can produce an emission close to white light. nih.gov

Nanophosphors: CeF₃ nanophosphors have been synthesized and show potential for applications in lighting and bio-imaging due to their remarkable optical properties. ijirset.comnih.gov

The versatility of CeF₃ as a host lattice for rare-earth ions continues to drive research into new phosphor technologies with tailored luminescent properties. mdpi.com

Catalytic Applications in Chemical Synthesis and Environmental Technologies

This compound has also found applications in the field of catalysis, leveraging the unique electronic properties of the cerium ion. samaterials.com It can be used as a catalyst or co-catalyst in various chemical reactions. samaterials.com

One area of application is in organic synthesis. For instance, cerium(III) chloride (CeCl₃), a related cerium halide, is a well-known water-tolerant Lewis acid promoter used in numerous organic transformations. researchgate.net While specific catalytic applications of CeF₃ are less documented in the provided results, the catalytic activity of cerium compounds in general suggests potential for CeF₃ as well.

In environmental technologies, cerium-based materials are known for their catalytic properties. Cerium fluoride, owing to the unique nature of the 4f electron, is sensitive to electron transfer and has been noted for its potential involvement in the hydrogen absorption/desorption of materials like MgH₂. nih.govacs.org This suggests a role in energy storage and conversion technologies.

Clean Energy Solutions

This compound is being explored for its potential in various clean energy technologies. archivemarketresearch.com Its properties are relevant to advancing renewable energy solutions. For instance, cerium compounds are investigated for their role in producing hydrogen, a clean energy carrier. stanfordmaterials.com Specifically, cerium-based catalysts are utilized in electrolyzers to improve their efficiency in splitting water into hydrogen and oxygen. stanfordmaterials.com Furthermore, research has been conducted on cerium-based reactors that can convert sunlight, water, and carbon dioxide into fuel, highlighting the potential of cerium compounds in solar fuel production. insideclimatenews.org

General Chemical Processes (Fine Chemicals, Polymers, Pharmaceuticals)

The unique catalytic properties of this compound make it a valuable compound in various chemical processes, including the synthesis of fine chemicals, polymers, and pharmaceuticals. xrchemical.com

Fine Chemicals: this compound can act as a catalyst in a variety of organic reactions, leveraging the unique electronic properties of the cerium ion. samaterials.comontosight.ai

Polymers: Research has shown that cerium-based catalysts, such as those derived from cerium trichloride (B1173362), can be effective in polymerization reactions. For example, a cerium trichloride heptahydrate-sodium iodide system has been successfully used for the polymerization of L-lactic acid to produce polylactic acid (PLLA), a biodegradable polymer. rsc.orgrsc.org This highlights the potential of cerium compounds as non-toxic and environmentally friendly alternatives to conventional metal catalysts. rsc.org Additionally, attempts have been made to produce polymers similar to Teflon through reactions involving the synthesis of plutonium trifluoride, where this compound was used as a stand-in. osti.gov

Pharmaceuticals: The field of pharmaceutical manufacturing also sees potential applications for cerium-based catalysts. xrchemical.com

Hydrogen Storage Applications (e.g., MgH₂)

This compound has been identified as a promising material for improving the properties of hydrogen storage materials, particularly magnesium hydride (MgH₂). nih.gov Due to its high hydrogen storage capacity, MgH₂ is a candidate for solid-state hydrogen storage; however, its practical application is hindered by slow hydrogen absorption and desorption kinetics. Research has demonstrated that the addition of cerium-based compounds, including this compound, can significantly enhance the hydrogen storage performance of MgH₂. nih.govfrontiersin.org The catalytic effect of cerium compounds is attributed to their unique 4f electron structure, which facilitates electron transfer and is involved in the hydrogen absorption and desorption processes of MgH₂. nih.gov For instance, the introduction of CeF₄ has been shown to reduce the dehydrogenation temperature of MgH₂. frontiersin.org

Energy Storage Materials Research (e.g., Lithium-ion Batteries, Fuel Cells)

This compound is under investigation for its potential applications in energy storage devices like lithium-ion batteries and fuel cells. marketresearchintellect.com

Lithium-ion Batteries: The addition of rare earth elements, including cerium, to lithium-ion batteries can enhance their energy density, lifespan, and safety. stanfordmaterials.com Research has explored the use of this compound as a component in these batteries. marketresearchintellect.comresearchgate.net

Fuel Cells: Cerium fluoride-based materials have been explored for their use in solid oxide fuel cells (SOFCs), potentially as electrolytes or electrode components. samaterials.comsamaterials.com The ionic conductivity of this compound makes it a material of interest for these applications. researchgate.net

Advanced Sensor Systems

This compound is a promising material for the development of advanced sensor systems. zegmetal.com Its fluoride-ion conduction properties make it suitable for applications such as oxygen sensors. aip.org The ability to create this compound thin films with controlled properties is crucial for integrating this material into sensor devices. aip.org Research has focused on preparing these thin films through methods like physical vapor deposition and studying their electrical properties for sensor applications. researchgate.net

Solid Lubricant Materials in Extreme Environments

This compound has demonstrated excellent potential as a solid lubricant, particularly in high-temperature and extreme environments where conventional liquid lubricants fail. zegmetal.comaip.org Solid lubricants are crucial for applications in industries like aerospace and metallurgy, where machinery operates under harsh conditions. mdpi.com

An exploratory study identified this compound and lanthanum trifluoride as the most effective solid lubricants among the rare earth fluorides. nasa.gov When applied as a powder, this compound can lubricate nickel-base superalloys in air at temperatures up to at least 1000°C. nasa.gov The friction coefficients observed were in the range of 0.3 to 0.4 at temperatures up to 500°C, and they decreased to an average of about 0.2 at higher temperatures. nasa.gov

The table below summarizes the friction coefficient of this compound at different temperatures.

| Temperature Range | Average Friction Coefficient |

| Room Temperature - 500°C | 0.3 - 0.4 |

| Above 500°C | ~0.2 |

This table presents the average friction coefficients of this compound powder when used as a solid lubricant for nickel-base superalloys in air.

Other materials commonly used as solid lubricants include molybdenum disulfide (MoS₂), graphite, and polytetrafluoroethylene (PTFE). machinerylubrication.commosil.com

Transparent Ceramic Systems

This compound (CeF₃) is a critical component in the development of advanced transparent ceramic systems, valued for its unique optical properties, including its utility as a scintillator and its role in modifying the luminescent characteristics of host materials. samaterials.comacs.org Its incorporation into various matrices, such as glass-ceramics and polymer nanocomposites, allows for the creation of multifunctional materials for a range of optical applications. acs.orgsemanticscholar.org

Research has focused on several types of transparent systems incorporating CeF₃:

Oxyfluoride Glass-Ceramics: These materials combine the desirable mechanical and thermal stability of an oxide glass matrix with the favorable optical properties of fluoride nanocrystals. lu.lvcsic.es In these systems, CeF₃ often acts as a nucleating agent, facilitating the controlled precipitation of rare-earth doped fluoride nanocrystals during heat treatment. acs.org

Polymer Nanocomposites: These composites involve the dispersion of CeF₃ nanoparticles within a polymer matrix. acs.orgresearchgate.net Achieving high transparency is a primary challenge, requiring careful matching of the refractive indices of the inorganic nanoparticles and the host polymer to minimize light scattering. acs.org

Polycrystalline Ceramics: Sintering techniques are used to fabricate dense, polycrystalline ceramics from CeF₃-doped powders, such as fluorapatite (B74983), resulting in transparent materials with specific luminescent properties. researchgate.net

Detailed Research Findings

Oxyfluoride Glass-Ceramics

Studies on GeO₂:PbO:PbF₂ glass-ceramics have shown that the addition of CeF₃, alongside other rare-earth fluorides like ErF₃ and YbF₃, effectively promotes the nucleation of β-PbF₂ crystallites. acs.org The resulting transparent glass-ceramics consist of an amorphous oxide phase embedded with spherical nanocrystallites approximately 8 nm in diameter. acs.org Energy-dispersive X-ray microanalysis has indicated that these nanocrystals are not pure PbF₂ but rather a solid solution containing high concentrations of the rare-earth ions, with a formula of Pb₁₋ₓ₋y₋zErₓYbₙCeₙF₂₊ₓ₊y₊z. acs.orgingentaconnect.com

A key finding in these tri-doped systems is the influence of Ce³⁺ on the luminescence of Er³⁺ ions. The addition of CeF₃ leads to a significant reduction, or near complete quenching, of the visible up-conversion fluorescence from erbium. acs.orgingentaconnect.com This quenching occurs in favor of an enhanced infrared emission at 1.54 μm, a critical wavelength for telecommunications. This effect is attributed to a cross-relaxation process between Er³⁺ and Ce³⁺ ions within the nanocrystals. ingentaconnect.com

Similarly, in borosilicate oxyfluoride glasses, CeF₃ has been found to rupture the tetrahedral glass network, while other dopants like SmF₃ can enhance it. spiedigitallibrary.org Research has demonstrated an efficient energy transfer from Ce³⁺ to Sm³⁺ ions in these glass-ceramics. spiedigitallibrary.org

The sol-gel method offers an alternative, low-temperature route to produce transparent oxyfluoride glass-ceramics. semanticscholar.orgcsic.es For SiO₂–CeF₃ systems doped with ions like Eu³⁺ and Sm³⁺, structural analysis confirmed the precipitation of CeF₃ nanocrystals, with a large fraction of the dopant ions partitioning into these crystals. semanticscholar.org

| Host System | CeF₃ Role | Key Findings | Reference |

|---|---|---|---|

| GeO₂:PbO:PbF₂ co-doped with ErF₃, YbF₃ | Nucleating agent; Luminescence modifier | Forms ~8 nm Pb₁₋ₓ₋y₋zErₓYbₙCeₙF₂₊ₓ₊y₊z nanocrystals. Quenches Er³⁺ up-conversion, enhances 1.54 µm IR emission via cross-relaxation. | acs.orgingentaconnect.com |

| Borosilicate oxyfluoride glass co-doped with SmF₃ | Network modifier; Energy transfer donor | CeF₃ ruptures the glass network. Enables energy transfer from Ce³⁺ to Sm³⁺. | spiedigitallibrary.org |

| SiO₂-based sol-gel glass-ceramics | Host nanocrystal | Forms CeF₃ nanocrystals where other rare-earth dopants (e.g., Eu³⁺, Sm³⁺) are incorporated. | semanticscholar.org |

Polymer Nanocomposites

The development of transparent polymer nanocomposites relies on minimizing light scattering, which is primarily influenced by the difference in refractive indices between the filler and the matrix, as well as particle size and loading. acs.orgresearchgate.net Research on infrared-emitting nanocomposites has been conducted using unmodified CeF₃:Yb-Er nanoparticles dispersed in polymethyl-methacrylate (PMMA) and polystyrene (PS). acs.orgnih.gov

The goal was to achieve highly transparent composites with significant solids loading (>5 vol%) by matching the refractive index of the inorganic particles with that of the polymer, thus avoiding complex surface modification techniques. acs.orgnih.gov The results indicated that PS nanocomposites exhibited superior transparency compared to PMMA nanocomposites, particularly at higher particle loadings (≥10 vol%). acs.org This was attributed to the smaller refractive index mismatch between CeF₃:Yb-Er and PS. The optical transparency of the PMMA composites was more significantly compromised as the solids loading and particle size increased due to the larger refractive index mismatch. acs.org

| Polymer Matrix | Nanoparticle | Key Finding | Reference |

|---|---|---|---|

| Polystyrene (PS) | CeF₃:Yb-Er | Exhibited better transparency than PMMA, especially at high solids loading (≥10 vol%), due to a better refractive index match. | acs.orgnih.gov |

| Polymethyl-methacrylate (PMMA) | CeF₃:Yb-Er | Transparency was more significantly affected by increased solids loading and particle size because of a larger refractive index mismatch compared to PS. | acs.orgnih.gov |

Other Transparent Ceramic Systems

Beyond glass-ceramics and polymers, CeF₃ is utilized in other transparent systems. Polycrystalline Ce³⁺-doped fluorapatite (Ce:FAP) transparent ceramics have been fabricated using spark plasma sintering (SPS). researchgate.net This method produced dense ceramics with average grain sizes around 135–139 nm for doping concentrations of 1 and 2 at.%. researchgate.net The resulting Ce:FAP ceramics demonstrated the ability to convert UV light into visible light, originating from the 5d→4f electronic transition of the Ce³⁺ ions, making them suitable for various photonic applications. researchgate.net

Future Directions and Emerging Research Frontiers in Cerium Trifluoride Science

Development of Novel Synthesis and Processing Techniques